An In-depth Technical Guide to the Thermodynamic Properties of 4-Iodo-5-Methyl-Pyrazole Derivatives
An In-depth Technical Guide to the Thermodynamic Properties of 4-Iodo-5-Methyl-Pyrazole Derivatives
Introduction
Pyrazole derivatives are a cornerstone in the fields of medicinal chemistry and materials science, valued for their wide range of biological activities and tunable physicochemical properties.[1] The strategic functionalization of the pyrazole scaffold allows for the fine-tuning of its steric, electronic, and lipophilic characteristics, making it a privileged structure in rational drug design.[1] This guide focuses on a specific, yet increasingly important subclass: 4-iodo-5-methyl-pyrazole derivatives. The introduction of an iodine atom at the 4-position and a methyl group at the 5-position creates a unique electronic and steric environment, significantly influencing the compound's intermolecular interactions and, consequently, its thermodynamic properties.
Understanding these properties is paramount for researchers, scientists, and drug development professionals. Thermodynamic parameters such as enthalpy of sublimation, solubility, and thermal stability directly impact a compound's suitability for pharmaceutical development, influencing everything from purification and formulation to bioavailability and shelf-life. While extensive experimental data for every conceivable derivative is not always available, this guide provides a comprehensive framework for understanding, predicting, and determining the key thermodynamic properties of 4-iodo-5-methyl-pyrazole derivatives. We will delve into the theoretical underpinnings, established experimental methodologies, and powerful computational approaches that are essential for characterizing these promising molecules.
I. Gas-Phase Thermodynamics: Enthalpy of Formation and Vaporization
The energetic properties of a molecule in its isolated, gaseous state provide a fundamental baseline for understanding its intrinsic stability and volatility. The standard molar enthalpy of formation (ΔfH°m(g)) and the enthalpy of vaporization or sublimation (ΔsubH°m) are critical parameters in this regard.
Expert Insights: The Influence of Substitution
The substitution pattern on the pyrazole ring significantly modulates its thermodynamic properties. The presence of a methyl group, an electron-donating group, can influence the basicity and acidity of the pyrazole ring.[2] Conversely, the iodine atom, a halogen, introduces both steric bulk and the capacity for halogen bonding, a significant intermolecular interaction that can increase the energy required for sublimation.[3] The interplay of these substituents on the 4- and 5-positions will dictate the overall energetic landscape of the molecule. While experimental data for N-substituted imidazoles often shows good agreement with theoretical calculations, the agreement is less consistent for N-substituted pyrazoles, highlighting the need for careful experimental validation.[4][5]
Experimental Determination of Enthalpies
Static bomb combustion calorimetry is a primary technique for determining the standard molar enthalpy of formation of solid compounds.[4][6]
Protocol: Static Bomb Combustion Calorimetry
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Sample Preparation: A precisely weighed pellet of the 4-iodo-5-methyl-pyrazole derivative is placed in a crucible within the bomb.
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Bomb Assembly: The bomb is sealed and pressurized with high-purity oxygen.
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Ignition: The sample is ignited via an electrical fuse.
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Temperature Measurement: The temperature change of the surrounding water bath is meticulously recorded to determine the energy of combustion.
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Calculation: The standard molar enthalpy of combustion is calculated, and from this, the standard molar enthalpy of formation in the crystalline state is derived.[6]
The enthalpy of sublimation, the energy required for a substance to transition from solid to gas, is a key indicator of its volatility. The transpiration method and Knudsen-effusion technique are well-established for this purpose.[6]
Protocol: Transpiration Method
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Sample Saturation: A stream of an inert gas is passed at a known flow rate through a saturator containing the pyrazole derivative, maintained at a constant temperature.
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Condensation: The gas, now saturated with the vapor of the compound, is passed through a condenser where the compound is trapped.
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Quantification: The amount of sublimed material is determined gravimetrically or by chromatography.
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Vapor Pressure Calculation: The vapor pressure at that temperature is calculated from the amount of sublimed substance and the volume of the carrier gas.
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Clausius-Clapeyron Analysis: The experiment is repeated at different temperatures, and the enthalpy of sublimation is determined from the slope of the ln(p) versus 1/T plot.
Workflow for Determining Gas-Phase Enthalpy of Formation
Caption: Workflow for obtaining gaseous enthalpy of formation.
II. Condensed-Phase Thermodynamics: Solubility and Stability
For drug development professionals, the behavior of a compound in the solid and liquid states is of paramount importance. Solubility in aqueous and organic media governs bioavailability and formulation strategies, while thermal stability dictates storage and handling conditions.
Solubility Profile of 4-Iodo-5-Methyl-Pyrazole Derivatives
The solubility of pyrazole derivatives is influenced by their ability to form hydrogen bonds and other intermolecular interactions. The pyrazole ring itself has both a hydrogen bond donor (N-H) and acceptor (pyridine-like N).[2] However, N-substitution, as is common in many pharmaceutical derivatives, removes the N-H donor capability. The presence of the methyl group can slightly increase lipophilicity, while the iodine atom also contributes to this, potentially leading to lower aqueous solubility.[7][8] The methyl ester functional group, if present, can enhance solubility in organic solvents.[9]
Protocol: Equilibrium Shake-Flask Solubility Measurement
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Sample Preparation: An excess amount of the solid 4-iodo-5-methyl-pyrazole derivative is added to a known volume of the solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.
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Equilibration: The vials are agitated in a constant temperature water bath for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
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Concentration Analysis: The concentration of the pyrazole derivative in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Data Reporting: The solubility is reported in units of mg/mL or mol/L at the specified temperature.
Table 1: Estimated Physicochemical Properties of Substituted Pyrazoles
| Property | 3-Iodo-5-methyl-1H-pyrazole[10] | 4-Iodo-1-methyl-pyrazole-5-carboxylic acid[11] | 4-iodo-5-methyl-1-phenyl-1H-pyrazole[12] |
| Molecular Weight ( g/mol ) | ~221.99 | 252.01 | 284.10 |
| Melting Point (°C) | 96.8 | 242 | Not Available |
| Boiling Point (°C) | 261 - 263 | 362.2 (at 760 mmHg) | Not Available |
| LogKow (Octanol-Water) | 1.36 | Not Available | 2.9 |
| Water Solubility (g/L) | 5.44e-2 | Not Available | Not Available |
Note: Data is compiled from various sources and may be predicted or experimental. It serves as an illustrative guide to the range of properties expected for this class of compounds.
Thermal Stability and Decomposition
The thermal stability of pyrazole derivatives is a key consideration, particularly for energetic materials and pharmaceuticals that may undergo heat sterilization. Pyrazole rings are generally characterized by good thermal resistance.[13] The introduction of substituents can alter this stability.
Protocol: Thermogravimetric Analysis (TGA)
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Sample Preparation: A small, accurately weighed sample of the 4-iodo-5-methyl-pyrazole derivative is placed in a TGA pan.
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Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Mass Loss Measurement: The TGA instrument continuously records the mass of the sample as a function of temperature.
-
Data Analysis: The resulting TGA curve is analyzed to determine the onset temperature of decomposition and the temperature of maximum mass loss rate. This provides a clear indication of the compound's thermal stability.
III. Computational Thermodynamics: A Predictive Approach
In modern drug discovery and materials science, computational methods are indispensable for predicting the properties of novel compounds, thereby saving significant time and resources.[14] Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and thermodynamic properties of pyrazole derivatives.[14][15]
Predicting Thermodynamic Properties
High-level quantum chemical methods like G3 and G4 have shown excellent agreement with experimental data for the gas-phase enthalpies of formation of some pyrazole derivatives. These methods can be applied to 4-iodo-5-methyl-pyrazoles to obtain reliable benchmark properties.
Computational Workflow
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Structure Optimization: The 3D structure of the 4-iodo-5-methyl-pyrazole derivative is optimized using a suitable level of theory, such as B3LYP with a 6-311++G** basis set.[15]
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm it is a true energy minimum and to obtain zero-point vibrational energies and thermal corrections.
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Energy Calculation: Single-point energy calculations are performed using a higher level of theory (e.g., G4) to obtain accurate electronic energies.
-
Property Calculation: Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy are calculated from the electronic energies and the results of the frequency calculations.
Logical Relationship between Experimental and Computational Methods
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. 1-Methyl-1H-pyrazol-3-amine | 1904-31-0 [chemicalbook.com]
- 9. CAS 75092-25-0: Methyl 4-iodo-1-methyl-1H-pyrazole-3-carbo… [cymitquimica.com]
- 10. CompTox Chemicals Dashboard [comptox.epa.gov]
- 11. chemimpex.com [chemimpex.com]
- 12. 4-Iodo-5-methyl-1-phenyl-1H-pyrazole | C10H9IN2 | CID 2776444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eurasianjournals.com [eurasianjournals.com]
- 15. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
